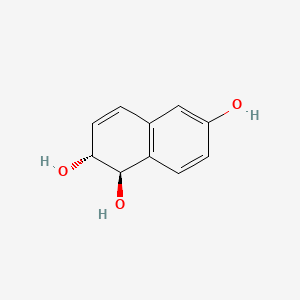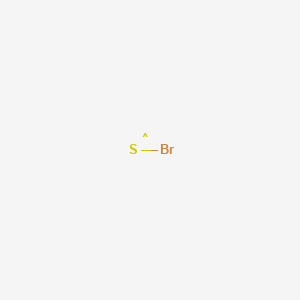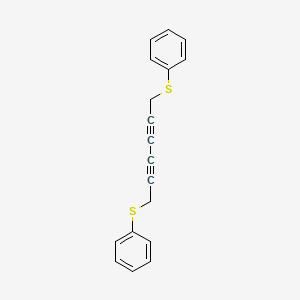
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is an organic compound characterized by the presence of phenylsulfanyl and hexa-2,4-diynylsulfanyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes both sulfur and alkyne functionalities, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene typically involves multi-step organic reactions. One common method includes the coupling of phenylsulfanyl and hexa-2,4-diynylsulfanyl precursors under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes under hydrogenation conditions.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism by which 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene exerts its effects is largely dependent on its chemical structure. The sulfur atoms can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The alkyne groups can also participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsulfanylbenzene: Lacks the hexa-2,4-diynyl group, making it less versatile in chemical reactions.
Hexa-2,4-diynylbenzene: Lacks the phenylsulfanyl group, reducing its potential for sulfur-based interactions.
Diphenylsulfide: Contains two phenyl groups attached to sulfur, but lacks the alkyne functionality.
Uniqueness
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is unique due to the combination of phenylsulfanyl and hexa-2,4-diynyl groups.
Propiedades
Número CAS |
75354-86-8 |
|---|---|
Fórmula molecular |
C18H14S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
6-phenylsulfanylhexa-2,4-diynylsulfanylbenzene |
InChI |
InChI=1S/C18H14S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
Clave InChI |
SLJKJGSMOBPJKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC#CC#CCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


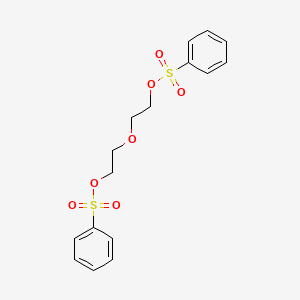
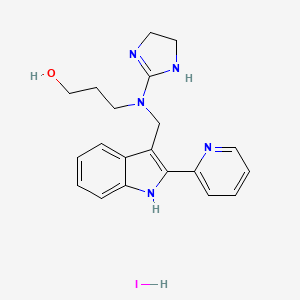
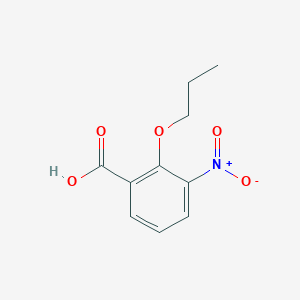
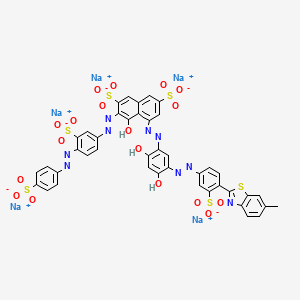
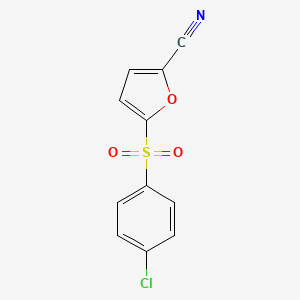
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
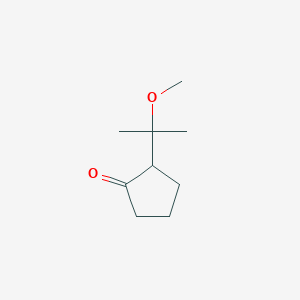
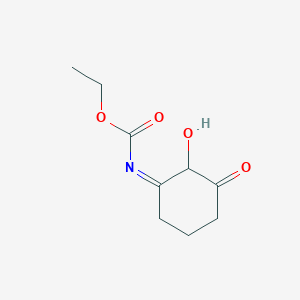
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
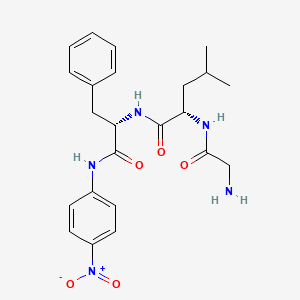
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
